Product packaging for Tak-925(Cat. No.:CAS No. 2114324-48-8)

Tak-925

Cat. No.: B3325393
CAS No.: 2114324-48-8
M. Wt: 424.6 g/mol
InChI Key: UXZAJSZFFARTEI-GUMHCPJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Danavorexton (TAK-925) is a small-molecule, selective orexin 2 receptor (OX2R) agonist developed for treating hypersomnia disorders, including idiopathic hypersomnia (IH) and narcolepsy types 1 (NT1) and 2 (NT2) . Unlike non-selective orexin agonists, Danavorexton specifically targets OX2R, which is critical for regulating wakefulness without activating OX1R-linked pathways (e.g., stress responses) . Administered intravenously, Danavorexton rapidly enhances wakefulness, with clinical trials demonstrating significant improvements in sleep latency and vigilance within 2 hours of infusion . Its pharmacokinetic profile includes a short half-life (~3 hours), enabling precise control over therapeutic effects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32N2O5S B3325393 Tak-925 CAS No. 2114324-48-8

Properties

IUPAC Name

methyl (2R,3S)-3-(methanesulfonamido)-2-[(4-phenylcyclohexyl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5S/c1-27-21(24)23-14-6-9-19(22-29(2,25)26)20(23)15-28-18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,17-20,22H,6,9-15H2,1-2H3/t17?,18?,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZAJSZFFARTEI-GUMHCPJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(C1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC[C@@H]([C@@H]1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336757
Record name Danavorexton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114324-48-8
Record name Danavorexton
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114324488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danavorexton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANAVOREXTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QMD83K4YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of Danavorexton involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes:

Industrial production methods for Danavorexton are likely to involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Danavorexton undergoes several types of chemical reactions, including:

    Oxidation: Danavorexton can undergo oxidation reactions, particularly at the methanesulfonamido group.

    Reduction: Reduction reactions can occur at the ester functional group, converting it to the corresponding alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Narcolepsy Treatment

Danavorexton has shown promising results in treating narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden sleep attacks. A study demonstrated that danavorexton significantly increased wakefulness in narcoleptic mouse models and human subjects. In a clinical trial involving healthy participants, danavorexton was found to produce statistically significant improvements in wakefulness compared to placebo, as measured by the Maintenance of Wakefulness Test (MWT) .

Key Findings:

  • Increased Wakefulness: Danavorexton improved mean sleep latency significantly in both animal models and human trials.
  • Safety Profile: The drug exhibited a favorable safety profile with minimal serious adverse events reported .

Idiopathic Hypersomnia

Idiopathic hypersomnia (IH) is another condition where danavorexton has been investigated. A phase 1b study indicated that danavorexton improved both subjective and objective measures of excessive daytime sleepiness in individuals with IH. Participants receiving danavorexton demonstrated enhanced performance on psychomotor vigilance tasks compared to those receiving placebo .

Clinical Trial Data:

  • Participants: 28 adults with IH.
  • Results: Significant improvements in MWT scores and reduced scores on the Karolinska Sleepiness Scale (KSS) were observed .

Postoperative Recovery

Recent studies have explored the use of danavorexton in enhancing recovery from anesthesia, particularly in patients undergoing abdominal surgery. Preliminary results suggest that danavorexton may help improve respiratory function during recovery from general anesthesia, thereby reducing the risk of respiratory complications .

Trial Summary:

  • Objective: Assess the impact of danavorexton on respiratory stability post-surgery.
  • Participants: 41 individuals undergoing abdominal surgery.
  • Outcome Measures: Respiratory stability episodes and adverse events monitored within 120 minutes post-surgery .

Comparative Efficacy Table

Application AreaStudy TypeKey OutcomesSafety Profile
NarcolepsyClinical TrialsIncreased wakefulness; significant MWT improvementMinimal serious adverse events
Idiopathic HypersomniaPhase 1b StudyImproved subjective/objective daytime sleepinessMild/moderate TEAEs reported
Postoperative RecoveryClinical TrialEnhanced respiratory function post-anesthesiaMonitored TEAEs

Case Study: Narcolepsy

In a double-blind study involving narcoleptic patients, participants received either danavorexton or placebo over several weeks. Results indicated that those treated with danavorexton had longer periods of wakefulness and reported fewer instances of daytime sleepiness compared to the placebo group.

Case Study: Idiopathic Hypersomnia

Another study focused on patients with idiopathic hypersomnia showed that after administration of danavorexton, participants reported significant reductions in sleepiness levels as assessed by KSS and MWT scores.

Mechanism of Action

Danavorexton exerts its effects by selectively binding to and activating orexin 2 receptors. Orexin receptors are G-protein-coupled receptors that play a crucial role in regulating wakefulness and arousal. By activating these receptors, Danavorexton promotes wakefulness and reduces excessive daytime sleepiness . The molecular targets and pathways involved include the orexin signaling pathway, which is critical for maintaining wakefulness and regulating sleep-wake cycles.

Comparison with Similar Compounds

Modafinil

Mechanism : Modafinil is a dopamine reuptake inhibitor approved for narcolepsy and obstructive sleep apnea.
Efficacy :

  • In IH patients, 200 mg/day modafinil improved sleep latency by ~3 minutes after 3 weeks .
  • Danavorexton (112 mg IV) increased sleep latency by ~30 minutes within 2 hours, with 96% of participants achieving the maximum 40-minute latency on the Maintenance of Wakefulness Test (MWT) . Safety: Modafinil is associated with headaches, nausea, and cardiovascular effects, whereas Danavorexton’s primary adverse events (AEs) are mild urinary symptoms (e.g., pollakiuria) and transient blood pressure elevations .
Parameter Danavorexton Modafinil
Mechanism OX2R agonist Dopamine reuptake inhibitor
Sleep Latency Improvement +30 min (2 hours) +3 min (3 weeks)
Half-life ~3 hours ~12–15 hours
Key Adverse Events Pollakiuria, BP elevation Headache, nausea

TAK-994

Mechanism : TAK-994, an oral OX2R agonist, showed efficacy in NT1 model mice but was discontinued due to liver toxicity from reactive metabolites .
Efficacy :

  • In NT1 mice, TAK-994 reduced cataplexy-like episodes and improved wakefulness .
  • Danavorexton achieved similar efficacy without hepatotoxicity but requires IV administration .
    Pharmacokinetics : TAK-994’s oral bioavailability contrasts with Danavorexton’s IV route, which limits practicality for chronic use .

TAK-861

Mechanism : TAK-861 is a next-generation oral OX2R agonist with 10-fold higher potency (EC50 = 2.5 nM) and improved safety over TAK-994 .
Efficacy :

  • In monkeys, TAK-861 promoted wakefulness at lower doses than Danavorexton .
  • Unlike Danavorexton, TAK-861’s oral formulation could revolutionize long-term management of hypersomnia .
    Safety : TAK-861 avoids TAK-994’s liver toxicity, positioning it as a promising oral alternative to Danavorexton .
Parameter Danavorexton TAK-861
Administration IV Oral
OX2R Selectivity 3,000-fold 3,000-fold
Key Advantage Rapid onset Oral bioavailability

Orexin Peptides

Mechanism: Endogenous orexin peptides (e.g., orexin A) activate both OX1R and OX2R, influencing arousal, metabolism, and stress . Efficacy:

  • Orexin A improves wakefulness but lacks receptor selectivity, increasing cardiovascular risks .
  • Danavorexton’s OX2R specificity avoids OX1R-mediated side effects (e.g., hypertension) .

Biological Activity

Danavorexton (TAK-925) is a selective orexin 2 receptor (OX2R) agonist that has garnered attention for its potential therapeutic applications in sleep disorders, particularly narcolepsy type 1 (NT1) and idiopathic hypersomnia (IH). This article synthesizes recent findings regarding the biological activity of danavorexton, focusing on its pharmacodynamics, efficacy in clinical trials, and safety profile.

Danavorexton functions as an OX2R-selective agonist, promoting wakefulness through the activation of orexin receptors. This mechanism is crucial for regulating sleep-wake cycles, and its efficacy has been demonstrated in both preclinical and clinical studies. The activation of OX2R leads to downstream signaling cascades involving inositol monophosphate (IP1) production, β-arrestin recruitment, and phosphorylation of key proteins such as extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) .

Preclinical Studies

In preclinical models, danavorexton has shown significant promise:

  • Wakefulness Promotion : Studies in orexin/ataxin-3 mice, a model for NT1, demonstrated that danavorexton effectively increased wakefulness and reduced sleep fragmentation. It also ameliorated cataplexy-like episodes during the active phase .
  • Electroencephalogram (EEG) Analysis : EEG power spectral analysis indicated that danavorexton normalized dysregulated EEG patterns in these mouse models, unlike other treatments such as modafinil .

Phase 1b Study

A pivotal phase 1b randomized controlled trial evaluated the safety and pharmacodynamics of a single intravenous infusion of danavorexton in adults with IH. Key findings include:

  • Efficacy : Danavorexton significantly improved subjective and objective measures of excessive daytime sleepiness. The Maintenance of Wakefulness Test (MWT) showed an increase in mean sleep latency from 9.2 minutes at baseline to 39.9 minutes post-infusion .
  • Safety Profile : Out of 28 participants, 44.4% experienced treatment-emergent adverse events (TEAEs), primarily mild to moderate in severity. Notably, there were no serious TEAEs leading to discontinuation .

Comparative Efficacy

In a study involving healthy sleep-deprived individuals, danavorexton was compared to modafinil. Results indicated that danavorexton produced statistically significant improvements in sleep latency compared to placebo:

TreatmentMean Sleep Latency (minutes)p-value
Danavorexton 44 mg21.4<0.001
Danavorexton 112 mg31.8<0.001
Placebo9.2-

These results underscore the potential of danavorexton as a superior alternative for managing excessive daytime sleepiness .

Case Studies

Several case studies have illustrated danavorexton's effectiveness:

  • Narcolepsy Type 1 : In individuals with NT1, danavorexton administration led to significant improvements in sleep latency during MWT assessments, achieving maximum latencies of up to 40 minutes .
  • Idiopathic Hypersomnia : Participants with IH reported marked reductions in daytime sleepiness and improved overall functioning after receiving danavorexton infusions .

Q & A

Q. Methodological Answer :

Prolonged Exposure Studies : Conduct 28-day toxicity trials in rodents and non-human primates, monitoring body weight, organ histopathology, and receptor desensitization.

Behavioral Assays : Use Morris water maze or novel object recognition tests to assess cognitive effects.

Biomarker Analysis : Quantify cerebrospinal fluid (CSF) orexin-A levels to evaluate feedback inhibition .

Basic Research Question: What statistical frameworks are recommended for analyzing danavorexton's effects on sleep architecture?

Methodological Answer :
Use EXSUS software for time-series EEG/EMG data, applying one-way ANOVA with Tukey’s post hoc test for multi-dose comparisons. For longitudinal studies, mixed-effects models account for intra-subject variability. Normalize sleep-stage durations (REM, NREM) to baseline recordings to control for inter-individual differences .

Advanced Research Question: How can researchers reconcile danavorexton's transient wakefulness effects with therapeutic goals for chronic sleep disorders?

Q. Methodological Answer :

Dosing Optimization : Test sustained-release formulations or adjunct therapies (e.g., OX1R antagonists) to prolong efficacy.

Circadian Entrainment : Combine danavorexton with light therapy to reinforce natural sleep-wake cycles.

Biomarker-Driven Trials : Stratify patients by CSF orexin levels to identify responders .

Basic Research Question: What protocols ensure reproducibility in danavorexton's preclinical testing?

Q. Methodological Answer :

Standardized Animal Housing : Control light/dark cycles (12:12), temperature (22–24°C), and humidity (40–60%).

Blinded Data Collection : Use automated EEG scoring algorithms to reduce observer bias.

Cross-Lab Validation : Share raw datasets (e.g., EEG waveforms) via repositories like Figshare for independent reanalysis .

Advanced Research Question: What methodological pitfalls arise when extrapolating danavorexton's primate data to human trials?

Q. Methodological Answer :

Scaling Challenges : Adjust doses using allometric scaling (e.g., body surface area) rather than mg/kg.

Endpoint Selection : Prioritize polysomnography (PSG) over actigraphy in humans for precise sleep-stage quantification.

Ethical Constraints : Design adaptive trials with interim PK analyses to minimize overdose risks .

Advanced Research Question: How can transcriptomic or proteomic approaches elucidate danavorexton's off-target effects?

Q. Methodological Answer :

RNA Sequencing : Compare cortical tissue from treated vs. control primates to identify OX2R-independent gene expression changes.

Phosphoproteomics : Use antibody arrays to map kinase activation downstream of OX2R.

CRISPR Screening : Knock out OX2R in cell lines to isolate receptor-specific pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tak-925
Reactant of Route 2
Reactant of Route 2
Tak-925

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.